4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 4-bromophenyl group and a 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl substituent. The sulfonamide moiety (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . The tetrazole ring, a nitrogen-rich heterocycle, is frequently employed as a bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUOIXKBXYOCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps One common approach starts with the bromination of benzenesulfonamide to introduce the bromine atomThe tetrazole ring is then formed via a cyclization reaction involving azide and nitrile precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzenesulfonamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Observations:
The 1-(4-ethoxyphenyl)methyl substituent on the tetrazole increases lipophilicity relative to unsubstituted or methyl-substituted tetrazoles (e.g., D8 ).
Heterocycle Variations :
- Replacement of tetrazole with triazole (e.g., ) alters hydrogen-bonding capacity and metabolic stability. Triazoles generally exhibit lower acidity (pKa ~8–10) compared to tetrazoles (pKa ~4–5) .
The ethoxy group in the target compound may mimic alkoxy substituents in drugs like etofenprox (), hinting at pesticidal or anti-inflammatory uses.
Biological Activity
The compound 4-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromine atom, a tetrazole ring, and a sulfonamide group, which are essential for its biological activity.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains. In vitro studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives. The compound was tested in isolated rat heart models to evaluate its impact on perfusion pressure and coronary resistance.
Case Study Findings:
In a controlled experiment, the compound was administered at varying concentrations. Results indicated a dose-dependent decrease in perfusion pressure and coronary resistance.
Table 2: Effects on Perfusion Pressure
| Group | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|
| Control | - | 0 |
| Compound A (reference) | 0.001 | -10 |
| 4-bromo-N-{...} | 0.001 | -15 |
These findings support the hypothesis that the compound interacts with calcium channels, influencing vascular tone and blood pressure regulation.
The proposed mechanism involves the inhibition of bacterial dihydropteroate synthase in antimicrobial activity and modulation of calcium channel activity in cardiovascular applications. Molecular docking studies suggest that the compound binds effectively to target proteins involved in these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
